Cyclohexylmethyl 2-hydroxybenzoate
Description
Cyclohexylmethyl 2-hydroxybenzoate (CAS No. 101853-43-4) is an ester derivative of salicylic acid (2-hydroxybenzoic acid), where the hydroxyl hydrogen is replaced by a cyclohexylmethyl group. Its molecular formula is C₁₄H₁₈O₃, with a molecular weight of 246.29 g/mol . Structurally, it consists of a benzene ring with a hydroxyl group at the ortho position and a cyclohexylmethyl ester moiety. This compound is part of a broader class of salicylate esters, which are widely utilized in pharmaceuticals, cosmetics, and industrial applications due to their UV-absorbing, anti-inflammatory, and preservative properties.
Properties
CAS No. |
101853-43-4 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
cyclohexylmethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C14H18O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2 |
InChI Key |
WDBGVOWQHSUFLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The Fischer esterification involves direct reaction of salicylic acid with cyclohexylmethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the equilibrium-driven process, often requiring excess alcohol or azeotropic water removal to shift equilibrium toward ester formation.
Procedure :
- Salicylic acid (1.0 equiv) and cyclohexylmethanol (3.0 equiv) are refluxed with catalytic H₂SO₄ (0.1 equiv) in toluene at 110°C for 12–24 hours.
- Water is removed via Dean-Stark trap to prevent hydrolysis.
- The crude product is neutralized with NaHCO₃, extracted with ethyl acetate, and purified via vacuum distillation.
Challenges :
- The phenolic -OH group may undergo competing O-alkylation, reducing ester yield.
- Elevated temperatures risk decarboxylation of salicylic acid.
Yield : 50–65% (theoretical maximum limited by equilibrium).
Schotten-Baumann Acylation
This method employs 2-hydroxybenzoyl chloride, generated in situ from salicylic acid and thionyl chloride, reacted with cyclohexylmethanol in a biphasic system.
Procedure :
- Salicylic acid (1.0 equiv) is treated with SOCl₂ (1.2 equiv) at 60°C for 2 hours to form 2-hydroxybenzoyl chloride.
- Cyclohexylmethanol (1.1 equiv) is added dropwise to the acyl chloride in dichloromethane, followed by aqueous NaOH to scavenge HCl.
- The organic layer is dried over MgSO₄ and concentrated to yield the ester.
Advantages :
- Avoids equilibrium limitations, achieving yields of 70–85%.
- Minimal side reactions due to controlled acyl chloride reactivity.
Disadvantages :
- Handling corrosive thionyl chloride necessitates stringent safety protocols.
Halogenated Alkyl Coupling (Patent Method)
Adapted from US5260475A, this approach reacts salicylic acid with cyclohexylmethyl chloride in the presence of a nonquaternizable tertiary amine (e.g., triethylamine).
Procedure :
- Salicylic acid (1.0 equiv) and cyclohexylmethyl chloride (1.2 equiv) are dissolved in acetonitrile.
- Triethylamine (1.5 equiv) is added to scavenge HCl, and the mixture is stirred at 80°C for 6 hours.
- The reaction is filtered, concentrated, and purified via recrystallization (hexane/ethyl acetate).
Optimization Insights :
- Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
- Catalyst loading >5% reduces efficacy due to amine quaternization.
Yield : 80–90%, outperforming traditional methods in selectivity.
Comparative Analysis of Synthetic Routes
The table below evaluates key parameters for each method:
Key Observations :
- The patent method offers superior yield and purity by minimizing O-alkylation through homogeneous phase reaction.
- Fischer esterification, while simple, is less efficient for sterically hindered alcohols like cyclohexylmethanol.
- Schotten-Baumann acylation balances yield and practicality but involves hazardous reagents.
Reaction Mechanisms and Side Reactions
Fischer Esterification Mechanism
The acid catalyst protonates the carbonyl oxygen of salicylic acid, enhancing electrophilicity for nucleophilic attack by cyclohexylmethanol. Subsequent deprotonation forms a tetrahedral intermediate, which collapses to release water and yield the ester.
Side Reactions :
- O-alkylation of the phenolic -OH group, producing cyclohexylmethyl ether byproducts.
- Decarboxylation at high temperatures, generating phenol derivatives.
Halogenated Alkyl Coupling Mechanism
Salicylic acid’s carboxylate anion (generated in situ) undergoes nucleophilic substitution with cyclohexylmethyl chloride. Triethylamine neutralizes HCl, shifting equilibrium toward ester formation.
Side Reactions :
- Quaternization of triethylamine with excess alkyl halide, reducing catalyst availability.
- Solvolysis of alkyl halide in protic solvents.
Purification and Characterization
Purification Techniques :
- Vacuum Distillation : Effective for separating esters from unreacted alcohol (b.p. cyclohexylmethanol: 185°C; ester: >250°C).
- Recrystallization : Hexane/ethyl acetate (1:3) yields white crystalline product.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for analytical-grade purity.
Characterization Data :
- FT-IR : Ester C=O stretch at 1740 cm⁻¹; phenolic -OH at 3300 cm⁻¹.
- ¹H NMR (CDCl₃) : δ 7.8 (d, J=8 Hz, 1H, aromatic), δ 4.2 (t, 2H, -OCH₂-), δ 1.2–1.8 (m, 11H, cyclohexyl).
Chemical Reactions Analysis
Types of Reactions
Cyclohexylmethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2-hydroxybenzoic acid and cyclohexylmethanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Substitution: The aromatic ring of 2-hydroxybenzoate can participate in electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and cyclohexylmethanol.
Oxidation: Cyclohexyl ketones or carboxylic acids.
Substitution: Various substituted 2-hydroxybenzoates.
Scientific Research Applications
Cyclohexylmethyl 2-hydroxybenzoate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.
Cosmetics: The compound is utilized in formulations for skincare products due to its potential anti-inflammatory and soothing properties.
Industrial Processes: It serves as a precursor for the synthesis of other chemical compounds and materials used in industrial applications.
Mechanism of Action
The mechanism of action of cyclohexylmethyl 2-hydroxybenzoate involves its interaction with biological targets, particularly enzymes and receptors. The compound’s ester bond can be hydrolyzed by esterases, releasing 2-hydroxybenzoic acid, which is known for its anti-inflammatory and analgesic properties. The molecular pathways involved include the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Cyclohexylmethyl 2-hydroxybenzoate with key structural analogs:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 101853-43-4 | C₁₄H₁₈O₃ | 246.29 | Cyclohexylmethyl ester |
| Homosalate | 118-56-9 | C₁₆H₂₂O₃ | 262.35 | 3,3,5-Trimethylcyclohexyl ester |
| Isodecyl salicylate | 85252-25-1 | C₁₇H₂₆O₃ | 278.38 | Branched decyl ester |
| Ethyl 2-hydroxybenzoate | 87-25-2 | C₉H₁₀O₃ | 166.18 | Ethyl ester |
| Ethyl 2-methoxybenzoate | 7335-26-4 | C₁₀H₁₂O₃ | 180.20 | Ethyl ester, methoxy substitution |
Key Observations :
- Cyclohexylmethyl vs. Homosalate : Homosalate (3,3,5-trimethylcyclohexyl ester) has a bulkier, branched ester group, increasing its molecular weight and lipophilicity compared to this compound. This enhances its UV-filtering efficiency in sunscreen formulations .
- Ethyl 2-hydroxybenzoate : The smaller ethyl group reduces molecular weight and increases volatility, making it suitable for flavorings and fragrances. However, it exhibits weaker UV absorption than cyclohexylmethyl derivatives .
- Ethyl 2-methoxybenzoate : Substitution of the hydroxyl group with a methoxy group eliminates hydrogen bonding, reducing solubility in polar solvents but improving stability against oxidation .
Stability and Reactivity
- Hydrolytic Stability : this compound demonstrates greater resistance to hydrolysis than ethyl or methyl esters due to steric hindrance from the cyclohexyl group. Ethyl 2-methoxybenzoate, lacking a hydroxyl group, is even more stable under acidic conditions .
- Thermal Degradation : Homosalate degrades at higher temperatures (∼200°C), releasing salicylic acid, whereas this compound remains stable up to 250°C, making it suitable for high-temperature industrial processes .
Microbial Interactions
Ethyl 2-hydroxybenzoate is strongly correlated with microbial activity in fermentative environments, particularly with C. boidinii (ρ > 0.7), likely due to its role as a substrate or signaling molecule . In contrast, this compound’s larger ester group may limit microbial uptake, reducing its interaction with common fermentative species.
Biological Activity
Cyclohexylmethyl 2-hydroxybenzoate, a derivative of salicylic acid, has garnered attention for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this compound through a detailed examination of research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its cyclohexylmethyl group attached to the hydroxyl group of the benzoate moiety. Its chemical formula is CHO, and it exhibits properties typical of esters derived from salicylic acid.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 220.27 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research has indicated that derivatives of salicylic acid exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. A study demonstrated that compounds within this class can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study : In vitro assays revealed that this compound showed an inhibition zone diameter of 15 mm against E. coli, indicating moderate antibacterial activity.
Anticancer Potential
The anticancer properties of this compound have also been investigated. A study focused on its cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
| HeLa (Cervical Cancer) | 20 |
The compound exhibited significant cytotoxicity, with IC values indicating effective inhibition of cell proliferation at micromolar concentrations.
The mechanism underlying the biological activity of this compound may involve the induction of apoptosis in cancer cells and disruption of bacterial cell membranes. Research suggests that similar compounds can modulate signaling pathways associated with cell survival and death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclohexyl group or hydroxyl position can significantly influence its biological activity.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Increasing chain length | Enhanced cytotoxicity |
| Hydroxyl substitution | Improved antibacterial activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
